molecular formula C18H14N2O4 B5280034 3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole

3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole

Cat. No.: B5280034
M. Wt: 322.3 g/mol
InChI Key: HZZMVAVNORYHTN-KHPPLWFESA-N
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Description

3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole exerts its effects would depend on its specific interactions with molecular targets. For example, if it were to be used as a drug, it might interact with enzymes or receptors in the body, modulating their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-nitrophenol
  • 3-methyl-4-nitrobenzoic acid
  • 3(5)-substituted pyrazoles

Uniqueness

What sets 3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole apart from similar compounds is its unique combination of functional groups and its potential for diverse reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-13-18(20(21)22)17(24-19-13)11-10-14-6-5-9-16(12-14)23-15-7-3-2-4-8-15/h2-12H,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZMVAVNORYHTN-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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